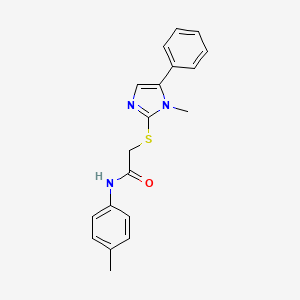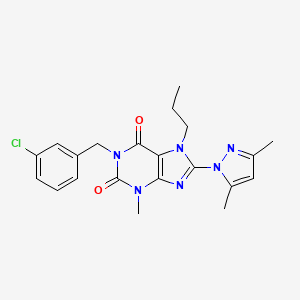
Methyl 4-(2-(2-(benzylsulfonyl)acetamido)thiazol-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-(2-(benzylsulfonyl)acetamido)thiazol-4-yl)benzoate is an organic compound with the molecular formula C20H18N2O5S2 and a molecular weight of 430.49 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(2-(benzylsulfonyl)acetamido)thiazol-4-yl)benzoate typically involves multiple steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation, where benzyl chloride reacts with sodium sulfite to form benzylsulfonyl chloride, which then reacts with the thiazole derivative.
Acetamido Group Addition: The acetamido group is added through an acylation reaction, where the thiazole derivative reacts with acetic anhydride.
Esterification: Finally, the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst yields the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the thiazole ring, leading to various reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives and amines.
Substitution: Nitro, halo, or sulfonyl derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
Methyl 4-(2-(2-(benzylsulfonyl)acetamido)thiazol-4-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Methyl 4-(2-(2-(benzylsulfonyl)acetamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The thiazole ring can interact with various biological pathways, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(2-(2-(phenylsulfonyl)acetamido)thiazol-4-yl)benzoate
- Methyl 4-(2-(2-(methylsulfonyl)acetamido)thiazol-4-yl)benzoate
- Methyl 4-(2-(2-(ethylsulfonyl)acetamido)thiazol-4-yl)benzoate
Uniqueness
Methyl 4-(2-(2-(benzylsulfonyl)acetamido)thiazol-4-yl)benzoate is unique due to the presence of the benzylsulfonyl group, which provides distinct chemical and biological properties compared to its analogs. This group enhances the compound’s ability to interact with biological targets, potentially leading to more potent biological activities.
Propiedades
IUPAC Name |
methyl 4-[2-[(2-benzylsulfonylacetyl)amino]-1,3-thiazol-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-27-19(24)16-9-7-15(8-10-16)17-11-28-20(21-17)22-18(23)13-29(25,26)12-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMBQIMSMGRABR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-methylindazol-3-yl)methyl]prop-2-enamide](/img/structure/B3001725.png)


![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B3001733.png)



![4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B3001738.png)




![2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B3001745.png)
![1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B3001746.png)
